molecular formula C7H14N2O2 B105642 Ethyl N-piperazinecarboxylate CAS No. 120-43-4

Ethyl N-piperazinecarboxylate

Cat. No.: B105642
CAS No.: 120-43-4
M. Wt: 158.2 g/mol
InChI Key: LNOQURRKNJKKBU-UHFFFAOYSA-N
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Description

Ethyl N-piperazinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22134. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Antagonist for Neurotransmission Studies

Ethyl N-piperazinecarboxylate derivatives, specifically [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine known as [18F]p-MPPF, are used in neuroscience research. This compound serves as a 5-HT1A antagonist and is instrumental in studying serotonergic neurotransmission using positron emission tomography (PET) (Plenevaux et al., 2000).

Influenza Virus Research

This compound derivatives, such as 2-diethylaminoethyl 4-methylpiperazine-1-carboxylate, have shown efficacy in inhibiting influenza virus growth in Rhesus monkey kidney cultures. This compound's effectiveness against various strains of influenza A and B suggests potential applications in antiviral research (Fletcher, Hirschfield, & Forbes, 1966).

Antimicrobial and Biological Activity Studies

This compound derivatives have been synthesized and evaluated for antimicrobial and other biological activities. For instance, derivatives containing 1,3-oxazol(idin)e, 1,3,4-thiadiazole, and other nuclei were found to exhibit antimicrobial activity against specific microorganisms. Such compounds also displayed antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Structural and Spectroscopic Analysis

This compound and its complexes have been synthesized and characterized using various techniques such as UV–Visible, FTIR, Raman spectroscopic, and DFT methods. Studies like these are crucial for understanding the compound's interactions and potential applications in different fields (Prakash et al., 2014).

Crystal Structure and Reactivity Studies

Research into the crystal structure of this compound derivatives, like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, contributes to our understanding of these compounds' physical and chemical properties, influencing their potential applications in various scientific fields (Faizi, Ahmad, & Golenya, 2016).

Safety and Hazards

Ethyl N-piperazinecarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Properties

IUPAC Name

ethyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-2-11-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOQURRKNJKKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059511
Record name 1-Piperazinecarboxylic acid, ethyl ester
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

120-43-4
Record name Ethyl 1-piperazinecarboxylate
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Record name 1-Piperazinecarboxylic acid, ethyl ester
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Record name Ethyl N-piperazinecarboxylate
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Record name Ethyl N-piperazinecarboxylate
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Record name 1-Piperazinecarboxylic acid, ethyl ester
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Record name 1-Piperazinecarboxylic acid, ethyl ester
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Record name Ethyl piperazine-1-carboxylate
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Record name Ethyl N-piperazinecarboxylate
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Synthesis routes and methods

Procedure details

13.5 g of 5-(dimethylsulphamoyl)-isatoic acid anhydride and 70 ml of absolute dioxane are gently warmed. As soon as the reaction mixture has reached 40°C, a solution of 8.3 g of N-methoxycarbonylpiperazine is added dropwise and the mixture is then heated further, an evolution of carbon dioxide setting in at about 70°C. The mixture is heated under reflux for a further hour and allowed to cool somewhat, insoluble matter is filtered off and the filtrate is concentrated under reduced pressure. The colourless crystals which are precipitated are filtered off with suction and recrystallised from 350 ml of methanol. 13.1 g of 1-[5-dimethylsulphamoyl)-anthraniloyl]-4-ethoxycarbonyl-piperazine, melting point 202°-204°C, are thus obtained.
Name
5-(dimethylsulphamoyl)-isatoic acid anhydride
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Ethyl 1-piperazinecarboxylate in chemical synthesis?

A1: Ethyl 1-piperazinecarboxylate serves as a versatile building block in organic synthesis. It is frequently employed to introduce the piperazine moiety into larger molecular frameworks. For instance, it reacts with 4-fluorobenzoic acid to yield 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid [], and with a benzothienone derivative to synthesize benzothiophene analogues of antifungal agents [].

Q2: What is the significance of the piperazine ring conformation in molecules containing Ethyl 1-piperazinecarboxylate?

A2: The conformational flexibility of the piperazine ring influences the overall three-dimensional structure and, consequently, the biological activity of molecules incorporating this group. In the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, the piperazine ring adopts a chair conformation, with a specific dihedral angle relative to the benzene ring []. This structural information is crucial for understanding the interactions of such molecules with biological targets.

Q3: How is Ethyl 1-piperazinecarboxylate utilized in the development of novel pharmaceutical agents?

A3: Researchers leverage Ethyl 1-piperazinecarboxylate to synthesize a diverse range of compounds with potential therapeutic applications. For example, it has been employed in the synthesis of novel isoindolinone derivatives, some of which exhibited promising antitumor activity against the HepG2 cancer cell line []. Similarly, it has been used to create benzothiophene analogues of ketoconazole and itraconazole, known antifungal agents [].

Q4: Are there any studies investigating the potential degradation products of Ethyl 1-piperazinecarboxylate under specific conditions?

A4: Yes, studies have identified Ethyl 1-piperazinecarboxylate as a degradation product of activated Diethanolamine (DEA) and Methyldiethanolamine (MDEA) solutions used for carbon dioxide absorption. This degradation was observed under both absorber and stripper conditions in the presence of piperazine as an activator []. Further analysis using GC-MS confirmed its presence in the degraded samples [].

Q5: What analytical techniques are employed to characterize and identify Ethyl 1-piperazinecarboxylate?

A5: A combination of spectroscopic and chromatographic techniques is used for the characterization of Ethyl 1-piperazinecarboxylate and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR): Provides structural information based on the magnetic properties of atomic nuclei [].
  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions to identify and quantify compounds [].
  • Infrared (IR) Spectroscopy: Analyzes the interaction of infrared radiation with molecules to identify functional groups [].
  • High-Performance Liquid Chromatography (HPLC): Separates, identifies, and quantifies components within a mixture [].
  • Gas Chromatography-Mass Spectrometry (GC-MS): Combines gas chromatography separation with mass spectrometry detection for enhanced identification and quantification [].

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